molecular formula C11H9F4NO B2673922 N-[2-(3,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide CAS No. 2305533-50-8

N-[2-(3,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide

Cat. No.: B2673922
CAS No.: 2305533-50-8
M. Wt: 247.193
InChI Key: HLHNTDUNZWFPCY-UHFFFAOYSA-N
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Description

N-[2-(3,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of enamides, which are known for their diverse reactivity and utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide typically involves the reaction of 3,5-difluorobenzylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(3,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of the NF-κB pathway, which plays a crucial role in inflammation and immune response . The compound’s ability to modulate this pathway suggests its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Difluorophenyl)prop-2-enamide
  • N-(2,6-Difluorophenyl)prop-2-enamide
  • N-(2-Chloro-5-(trifluoromethyl)phenyl)-3-phenylprop-2-enamide

Uniqueness

N-[2-(3,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide stands out due to its unique difluoroethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential efficacy in various applications compared to its analogs.

Properties

IUPAC Name

N-[2-(3,5-difluorophenyl)-2,2-difluoroethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F4NO/c1-2-10(17)16-6-11(14,15)7-3-8(12)5-9(13)4-7/h2-5H,1,6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHNTDUNZWFPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(C1=CC(=CC(=C1)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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